![molecular formula C13H11N3S2 B11778209 2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine](/img/structure/B11778209.png)
2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine is a heterocyclic compound that contains both imidazole and thiazole rings fused with a benzothiophene moiety. This compound is part of a group of pharmaceutically relevant compounds known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The reaction conditions often include heating the reagent mixture in a suitable solvent such as benzene for 2-4 hours . The specific structure of the starting reagents can influence the type of product formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anticancer agent, showing moderate ability to suppress the growth of kidney cancer cells.
Medicine: Investigated for its antiviral properties, particularly against influenza virus.
Mécanisme D'action
The mechanism of action of 2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms . The compound’s antiviral activity is linked to its binding to viral proteins, preventing the virus from replicating .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydroimidazo[2,1-B]thiazol-3-ylmethylamine: Another compound with similar structural features and biological activities.
6-Phenyl-2,3-dihydroimidazo[2,1-B]thiazole-5-carbaldehyde: Known for its anticancer properties.
2-(2,3-Dihydroimidazo[2,1-B]thiazol-6-yl)ethanamine: Studied for its potential as an antimicrobial agent.
Propriétés
Formule moléculaire |
C13H11N3S2 |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)-1-benzothiophen-5-amine |
InChI |
InChI=1S/C13H11N3S2/c14-9-1-2-11-8(5-9)6-12(18-11)10-7-16-3-4-17-13(16)15-10/h1-6,10H,7,14H2 |
Clé InChI |
QBUGINCPNXHNSQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(N=C2N1C=CS2)C3=CC4=C(S3)C=CC(=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dicyclohexylamine 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B11778131.png)

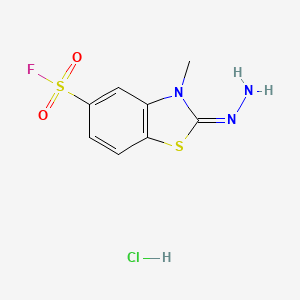
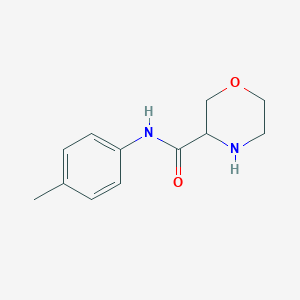
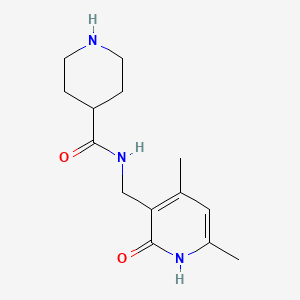
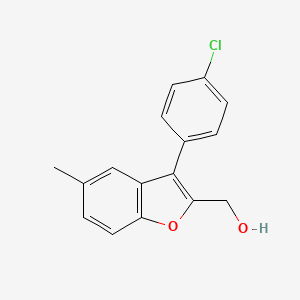
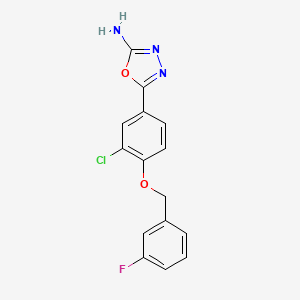
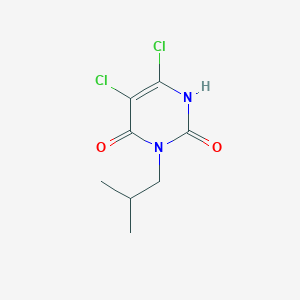
![7-(Piperazin-1-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11778175.png)
![2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11778178.png)
![Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B11778190.png)



